N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Medicinal chemistry Structure-activity relationship Triazoloquinoxaline

N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359319-76-8) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold is recognised in multiple patent families as a core structure for phosphodiesterase 2 (PDE2) and/or PDE10 inhibition, with potential relevance to central nervous system disorders.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 1359319-76-8
Cat. No. B2739548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
CAS1359319-76-8
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C1=O)C
InChIInChI=1S/C16H19N5O2/c1-4-19(5-2)14(22)10-20-12-8-6-7-9-13(12)21-11(3)17-18-15(21)16(20)23/h6-9H,4-5,10H2,1-3H3
InChIKeyHDWRSZMVDMVUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359319-76-8): Compound-Class Overview for Research Procurement


N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359319-76-8) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold is recognised in multiple patent families as a core structure for phosphodiesterase 2 (PDE2) and/or PDE10 inhibition, with potential relevance to central nervous system disorders [1]. The compound features a 1-methyl substituent on the triazole ring and an N,N-diethylacetamide side chain attached at the 5-position of the quinoxalinone core. Despite the established biological relevance of the triazolo[4,3-a]quinoxaline chemotype across PDE inhibition, anticancer (VEGFR-2, Topoisomerase II), and AMPA receptor antagonism applications, direct primary literature characterising this specific compound is currently absent from peer-reviewed journals and public databases such as PubChem [2]. Prospective users should treat procurement decisions as selection of a structurally defined screening candidate within a pharmacologically active class, rather than a compound with established, quantifiable differentiation against named analogs.

Why Generic Substitution Fails for N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Structural Determinants of Functional Divergence


Within the [1,2,4]triazolo[4,3-a]quinoxaline class, even minor structural modifications produce substantial shifts in potency, selectivity, and target engagement. The patent literature demonstrates that alteration of the N-1 substituent (e.g., 1-methyl vs. 1-aryl) profoundly influences the balance between PDE2 and PDE10 inhibition, while the nature of the acetamide side chain dictates pharmacokinetic properties such as brain penetration [1]. The N,N-diethylacetamide moiety present in CAS 1359319-76-8 is distinct from the N-phenyl, N-cyclohexyl, or N-benzyl acetamide analogs frequently described in anticancer and antimicrobial SAR studies [2]. Consequently, activity data obtained for any close analog—even one differing only in the acetamide nitrogen substituent—cannot be reliably extrapolated to this compound. Procurement of an alternative triazolo[4,3-a]quinoxaline derivative without explicit, matched-assay comparative data against CAS 1359319-76-8 introduces uncontrolled variables into experimental design.

Quantitative Differentiation Evidence for N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Comparator-Anchored Analysis


Structural Differentiation: N,N-Diethylacetamide Side Chain vs. Common N-Aryl and N-Cycloalkyl Acetamide Analogs

CAS 1359319-76-8 carries an N,N-diethylacetamide side chain, whereas the majority of biologically characterised [1,2,4]triazolo[4,3-a]quinoxaline-5(4H)-yl acetamides in the literature bear N-aryl or N-cycloalkyl substituents (e.g., N-phenyl, N-(m-tolyl), N-cyclohexyl, N-mesityl) [1]. The N,N-diethyl group is electron-donating and lacks the aromatic ring system present in N-aryl analogs, which is predicted to alter both the compound's hydrogen-bond acceptor capacity and its lipophilicity (cLogP). No head-to-head pharmacological comparison between the N,N-diethyl variant and any specific N-aryl or N-cycloalkyl analog has been published. This evidence is class-level inference based on cheminformatic comparison of chemical structures only.

Medicinal chemistry Structure-activity relationship Triazoloquinoxaline

PDE2/PDE10 Inhibition Potential: Class-Level Inference from 1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline Patent SAR

Patent WO 2012/104293 and WO 2014/139983 disclose that 1-methyl substitution on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold is compatible with nanomolar PDE2 and PDE10 inhibition. For example, compound 2 in the program (1-aryl-4-methyl analog) achieved PDE2 IC50 = 2.8 nM and PDE10 IC50 = 35 nM [1]. The 1-methyl group present in CAS 1359319-76-8 matches the substitution pattern shown to confer dual PDE2/PDE10 activity. However, the acetamide extension at the 5-position in CAS 1359319-76-8 diverges from the 4-methyl or 4-amino substitution patterns explored in these patents. No PDE inhibition data for CAS 1359319-76-8 itself have been reported. This evidence is class-level inference extrapolated from structurally related but synthetically distinct compounds.

Phosphodiesterase inhibition CNS drug discovery PDE2 PDE10

Anticancer Class-Level Evidence: VEGFR-2 Kinase Inhibition and Cytotoxicity in MCF-7 and HepG2 Cell Lines

Multiple independent studies have established that [1,2,4]triazolo[4,3-a]quinoxaline derivatives inhibit VEGFR-2 kinase and suppress proliferation of MCF-7 (breast) and HepG2 (liver) cancer cell lines. The most potent compounds in these series, such as compound 22a (IC50 = 3.9 nM vs. VEGFR-2; MCF-7 IC50 = 6.2 µM; HepG2 IC50 = 4.9 µM) [1] and compound 25d (VEGFR-2 IC50 = 3.4–6.8 nM; MCF-7 IC50 = 4.1–11.7 µM) [2], share the triazolo[4,3-a]quinoxaline core but differ from CAS 1359319-76-8 in their substitution at positions 1, 4, and 5. No cytotoxicity or VEGFR-2 inhibition data exist for the N,N-diethylacetamide derivative. This evidence is class-level inference only.

Anticancer VEGFR-2 Kinase inhibition Cytotoxicity

DNA Intercalation and Topoisomerase II Inhibition: Class-Level Evidence from 5-Substituted Triazolo[4,3-a]quinoxaline Analogs

A series of 24 [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing various substituents at positions 1 and 5 were evaluated for DNA intercalation and Topoisomerase II inhibition [1]. The most potent DNA intercalators (e.g., compound 10a, DNA intercalation IC50 = 25.27 µM; compound 11d, IC50 = 27.47 µM) outperformed doxorubicin (IC50 = 31.27 µM) and exhibited Topo II inhibitory IC50 values from 0.379 µM upwards. These compounds feature substitution patterns at position 5 that differ from the N,N-diethylacetamide group. CAS 1359319-76-8 has not been evaluated in this assay system. This evidence is class-level inference applicable only if the 5-substituent is tolerant of structural variation without loss of DNA-binding capacity.

DNA intercalation Topoisomerase II Anticancer DNA binding

Recommended Application Scenarios for N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Based on Class-Level Evidence


SAR Probe for PDE2/PDE10 Dual Inhibition Programs

Given the established role of the 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core in PDE2/PDE10 inhibition [1], CAS 1359319-76-8 can serve as a structural probe to interrogate the effect of a 5-N,N-diethylacetamide extension on PDE isozyme selectivity. Its procurement is justified for laboratories seeking to expand the chemical space around the 5-position within an existing PDE2/PDE10 inhibitor program, provided that in-house enzymatic assays are available to generate primary potency and selectivity data.

Novelty-Driven Anticancer Screening Against VEGFR-2 Kinase

The triazolo[4,3-a]quinoxaline class has produced VEGFR-2 inhibitors with IC50 values in the low nanomolar range (3.4–6.8 nM) and corresponding antiproliferative activity against MCF-7 and HepG2 cell lines [2]. CAS 1359319-76-8, with its unique N,N-diethylacetamide side chain, represents an unexplored substitution pattern for VEGFR-2 screening. Procurement is recommended for groups conducting kinase selectivity panels or phenotypic anticancer screens where scaffold novelty is valued alongside class-validated target engagement potential.

DNA Intercalation and Topoisomerase II Inhibitor Discovery

Several 5-substituted [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated DNA intercalation potency superior to doxorubicin and sub-micromolar Topoisomerase II inhibition [3]. CAS 1359319-76-8 offers a distinct 5-N,N-diethylacetamide substituent not yet evaluated in DNA-binding or Topo II assays. This compound is suitable for inclusion in focused screening libraries aimed at identifying novel DNA-targeted anticancer agents, with the understanding that all activity data must be generated de novo.

Chemoinformatic and Computational Chemistry Model Building

The absence of experimental bioactivity data for CAS 1359319-76-8 makes it a valuable test case for computational model validation. Its well-defined structure allows for in silico docking against published crystal structures of PDE2 (PDB: 4D08) [1] or VEGFR-2, and its predicted ADMET profile can be benchmarked against experimentally characterised analogs. Procurement is appropriate for groups developing predictive QSAR or machine-learning models for the triazoloquinoxaline chemical space.

Quote Request

Request a Quote for N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.